molecular formula C10H9BrN2 B13035813 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine

2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine

Cat. No.: B13035813
M. Wt: 237.10 g/mol
InChI Key: SZKGGBBMPABKKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine can be achieved through a multicomponent reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines . This reaction is typically carried out in refluxing acetonitrile without the need for a catalyst, resulting in high yields and high diastereoselectivity . The process involves the in situ generation of activated 5-(alkylimino)cyclopenta-1,3-dienes, which undergo a formal [3 + 2] cycloaddition reaction with 1,4-dihydropyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for larger-scale production. The use of readily available starting materials and the absence of a catalyst make this method potentially scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to engage in specific binding interactions, potentially modulating biological pathways.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is unique due to its specific tricyclic structure and the presence of a bromine atom, which imparts distinct reactivity and potential biological activity. Its synthesis via multicomponent reactions also highlights its versatility as a building block for more complex molecules.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

10-bromo-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C10H9BrN2/c11-9-5-4-7-6-2-1-3-8(6)12-10(7)13-9/h4-5H,1-3H2,(H,12,13)

InChI Key

SZKGGBBMPABKKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC(=N3)Br

Origin of Product

United States

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